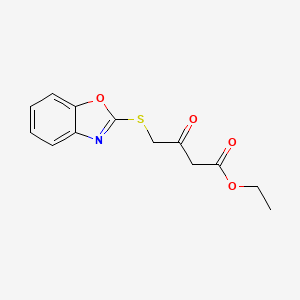

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-2-17-12(16)7-9(15)8-19-13-14-10-5-3-4-6-11(10)18-13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONAOEMAHHPBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzoxazole with ethyl 4-chloro-3-oxobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1,3-benzoxazole derivatives. Various methodologies have been reported, including:

- Knoevenagel Condensation : This method involves the condensation of benzoxazole derivatives with ethyl acetoacetate under basic conditions to yield the desired product with moderate to high yields .

- Catalytic Approaches : Recent advancements have introduced catalytic systems that enhance the efficiency of the synthesis. For example, metal oxide catalysts have been employed to facilitate the reaction under milder conditions .

Biological Activities

This compound has shown promising biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Fungal Activity : It also exhibited antifungal properties against common pathogens such as Candida species, indicating its potential use in treating fungal infections .

Anticancer Properties

The compound's structure allows it to interact with biological receptors involved in cancer pathways. Preliminary studies have shown:

- Cytotoxic Effects : this compound has been tested on various cancer cell lines, revealing significant cytotoxicity, particularly against breast and colon cancer cells .

Anti-inflammatory Effects

Research indicates that benzoxazole derivatives can modulate inflammatory responses. This compound has been investigated for its ability to reduce inflammation markers in vitro.

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science:

Polymer Chemistry

This compound can serve as a monomer or additive in polymer formulations due to its unique chemical properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Nanotechnology

The compound's ability to form complexes with metal ions suggests potential applications in nanotechnology for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazole and Hydrazone Derivatives

Compound: Ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB)

- Key Differences :

- Core Structure : Replaces the benzoxazole-thioether group with a thiazole-hydrazone motif.

- Synthesis : Synthesized via diazotization of a primary amine followed by coupling with ethyl acetoacetate .

- Bioactivity : Demonstrates analgesic and anti-inflammatory activity in rodent models, attributed to the thiazole-hydrazone moiety’s ability to modulate COX-2 enzymes .

- Data :

| Property | Ethyl 4-(Benzoxazol-2-ylthio)-3-oxobutanoate | THB |

|---|---|---|

| Heterocycle | Benzoxazole | Thiazole |

| Functional Group | Thioether | Hydrazone |

| Bioactivity (IC₅₀ COX-2) | Not reported | 12.5 µM (in vitro) |

Pyridazine and Isoxazole Derivatives

Compounds: I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- Key Differences: Backbone: Benzoate esters vs. butanoate backbone. Substituents: Phenethylthio or phenethylamino groups linked to pyridazine/isoxazole rings.

- Data :

| Property | Ethyl 4-(Benzoxazol-2-ylthio)-3-oxobutanoate | I-6373 |

|---|---|---|

| Core Structure | 3-Oxobutanoate | Benzoate ester |

| Aromatic Substituent | Benzoxazole-thioether | 3-Methylisoxazole-phenethyl |

| logP (Predicted) | 2.8 | 3.5 |

Pyridine and Trifluoromethyl Derivatives

Compound: Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

- Key Differences: Electron-Withdrawing Groups: The trifluoromethyl and cyano groups increase electrophilicity at the ketone, favoring nucleophilic attacks. Synthetic Utility: Used in the synthesis of agrochemicals due to enhanced stability under acidic conditions compared to the benzoxazole analog .

Phthalimide-Linked Derivatives

Compound: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Dichlorophenyl Derivatives

Compound: Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate

- Key Differences: Substituent Effects: The electron-withdrawing dichlorophenyl group increases acidity of the β-keto proton (pKa ~ 8.5 vs. ~10 for benzoxazole analog), influencing enolate formation . Toxicity: Dichlorophenyl derivatives may exhibit higher hepatotoxicity due to reactive metabolite formation.

Biological Activity

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Synthesis of this compound

The synthesis typically involves the reaction of 2-mercaptobenzoxazole with ethyl 4-chloro-3-oxobutanoate under basic conditions. Common reagents include potassium carbonate and organic solvents like dimethylformamide (DMF) at elevated temperatures. The purification process often employs recrystallization or column chromatography to isolate the desired product.

2.1 Antimicrobial Properties

Research indicates that benzoxazole derivatives, including this compound, exhibit potent antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting a potential role in treating infectious diseases .

2.2 Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the benzoxazole moiety enhances its interaction with biological targets involved in cancer proliferation pathways .

2.3 Antioxidant Effects

This compound also shows significant antioxidant activity, which can mitigate oxidative stress-related cellular damage. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.

- Receptor Modulation : It may modulate receptor activity related to inflammation and immune responses, contributing to its anti-inflammatory effects.

4. Comparative Analysis with Similar Compounds

A comparison with other benzoxazole derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | Moderate | Low | High |

| Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate | High | Moderate | Low |

This table illustrates how different substituents influence the biological profile of benzoxazole derivatives.

5. Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Testing

In another research effort, the compound was tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .

Q & A

Basic: What are common synthetic routes for Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting ethyl 4-chloro-3-oxobutanoate with 2-mercaptobenzoxazole under basic conditions. For example, analogous syntheses of related β-keto esters use sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to deprotonate the thiol group, followed by room-temperature stirring for 12 hours to complete the substitution . Alternative routes may employ microwave irradiation (800 W, 2–4 minutes) to accelerate reaction kinetics and improve yields .

Key Reaction Parameters:

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

Characterization relies on 1H/13C NMR to confirm the β-keto ester moiety (δ ~3.5 ppm for methylene, δ ~170–180 ppm for carbonyl carbons) and FT-IR for C=O stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and bond lengths, as demonstrated for structurally similar compounds like (Z)-Methyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate . HPLC with UV detection (λ ~250–300 nm) assesses purity, especially for intermediates prone to keto-enol tautomerism .

Advanced: How can reaction conditions be optimized for higher yields in its synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the thiol group .

- Temperature Control: Low temperatures (0°C) minimize side reactions during deprotonation, followed by gradual warming to 20°C .

- Catalysis: Potassium tert-butoxide (t-BuOK) in ethanol under microwave irradiation reduces reaction time (2–4 minutes) and improves yields (up to 88.5%) compared to traditional methods .

- Workup: Extractive isolation (ethyl acetate/water) and drying over Na2SO4 prevent hydrolysis of the β-keto ester .

Yield Comparison Table:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Traditional | NaH/THF, 12 h | 73–86% | |

| Microwave | t-BuOK/EtOH, 2–4 min | 88.5% |

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in biological data (e.g., anticancer activity) often arise from:

- Assay Variability: Standardize protocols (e.g., MTT assay incubation time, cell lines) to ensure reproducibility .

- Purity Verification: Use HPLC (>95% purity) to eliminate confounding effects from impurities or tautomers .

- Structural Confirmation: Validate stereochemistry via X-ray crystallography, as tautomerism in β-keto esters can alter bioactivity .

- Dose-Response Studies: Perform IC50 curves across multiple concentrations to account for non-linear effects .

Methodological: How to handle intermediates safely during synthesis?

Safety Protocol:

- Reactive Intermediates: Ethyl 4-chloro-3-oxobutanoate is moisture-sensitive; store under nitrogen and use anhydrous solvents .

- Thiol Handling: 2-Mercaptobenzoxazole has a strong odor and potential toxicity; use fume hoods and personal protective equipment (PPE) .

- Storage: Refrigerate (4°C) light-sensitive intermediates in amber vials .

- Waste Disposal: Quench residual NaH with isopropanol before aqueous disposal .

Application: What role does this compound play in synthesizing photochromic materials?

Methodological Answer:

this compound serves as a precursor for diarylethene ligands. The β-keto ester moiety undergoes condensation with aldehydes (e.g., 2-pyridinecarboxaldehyde) to form cyclopentenone or cyclohexenone bridges, critical for photochromic switching. For example, analogous compounds were used to synthesize ligands with 2-(imidazol-2-yl)pyridine coordination sites, enabling reversible ring-opening/closure under UV/visible light .

Mechanistic: What is the reaction mechanism when condensing with aromatic amines?

Methodological Answer:

The β-keto ester undergoes nucleophilic attack by the amine, followed by cyclodehydration. For example, condensation with ortho-phenylenediamine proceeds via:

Keto-enol tautomerism of the β-keto ester to form an enol intermediate.

Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

Cyclization with elimination of ethanol and HCl, forming a benzimidazole ring .

Mechanistic Steps:

Deprotonation of amine → nucleophilic attack.

Intermediate imine formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.